molecular formula C16H21N3O2 B2865350 N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide CAS No. 1251578-15-0

N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide

Cat. No.: B2865350
CAS No.: 1251578-15-0
M. Wt: 287.363
InChI Key: DQOMXLWXFAVIRI-UHFFFAOYSA-N
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Description

N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide (CAS 1251578-15-0) is a synthetic organic compound with the molecular formula C16H21N3O2 and a molecular weight of 287.36 . This chemical features a pyrazole core, which is a five-membered heterocyclic ring with two adjacent nitrogen atoms, substituted with a 2-hydroxyethyl group and a methyl group, and further functionalized with a 4-phenylbutanamide side chain . The pyrazole scaffold is recognized as a privileged structure in medicinal chemistry and is found in a wide range of biologically active molecules and several approved drugs . Compounds based on the pyrazole structure have been extensively investigated for their diverse pharmacological potential. Research highlights include anti-inflammatory and anticancer activities, among others . The pyrazole ring is a key pharmacophore in selective COX-2 inhibitors and several anticancer agents under development . For instance, various pyrazole-carbohydrazide and other pyrazole derivatives have demonstrated potent cytotoxic effects and the ability to induce apoptosis and autophagy in diverse cancer cell lines such as A549, MCF7, and HepG2 . The specific research applications and biological profile of this compound are an active area of scientific exploration. Researchers are encouraged to investigate its precise mechanism of action and full potential in their specific fields of study. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[2-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-13-12-15(19(18-13)10-11-20)17-16(21)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,12,20H,5,8-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQOMXLWXFAVIRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound shares a core N-(1-substituted-3-methyl-1H-pyrazol-5-yl)carboxamide structure with several analogs synthesized in recent studies. Key differences lie in the substituents on the pyrazole ring and the carboxamide side chain. Below is a comparative analysis of physicochemical properties and structural features (Table 1):

Table 1: Comparison of Structural Analogs

Compound Name Pyrazole Substituent Carboxamide Side Chain Melting Point (°C) Molecular Weight (g/mol) Characterization Methods
N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide 2-hydroxyethyl 4-phenylbutanamide Data not reported Calculated: ~331 Likely ¹H/¹³C NMR, MS (similar to )
Compound 5f 2-methoxyphenyl 5-methyl-3-phenylisoxazole-4-carboxamide 172–174 388 ¹H NMR, ¹³C NMR, MS
Compound 5g 2-methoxyphenyl 1H-imidazole-4-carboxamide 156–158 297 ¹H NMR, ¹³C NMR, MS
Compound 5h 2-methoxyphenyl Nicotinamide 160–162 308 ¹H NMR, ¹³C NMR, MS
Compound 5i 2-methoxyphenyl Isonicotinamide 162–164 308 ¹H NMR, ¹³C NMR, MS

Key Observations:

  • Substituent Effects: Replacement of the 2-hydroxyethyl group with a 2-methoxyphenyl moiety (as in 5f–5i) increases molecular weight and alters melting points, suggesting differences in crystallinity and intermolecular interactions (e.g., hydrogen bonding vs. π-stacking) .
  • Side Chain Diversity: The 4-phenylbutanamide side chain in the target compound contrasts with the heterocyclic (isoxazole, imidazole) or aromatic (nicotinamide) side chains in analogs. These modifications likely influence pharmacokinetic properties, such as metabolic stability and membrane permeability .

Pharmacological Considerations

  • Antimicrobial Activity: Pyrazole-thiazole hybrids (e.g., compounds in ) exhibit inhibitory effects against Gram-positive bacteria (e.g., S.
  • Hydrogen-Bonding Potential: The hydroxyethyl group may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding, a feature absent in methoxyphenyl-substituted analogs .

Advanced Derivatives and Patent Landscape

A structurally complex derivative (Compound 167 ) incorporates a 2-hydroxyethyl-substituted pyrazole within a larger framework designed for therapeutic applications.

Preparation Methods

Acyl Chloride Method

4-Phenylbutanoyl chloride is prepared by treating 4-phenylbutanoic acid with thionyl chloride (SOCl₂) in dichloromethane. The acyl chloride is then reacted with 1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-amine in the presence of triethylamine (TEA) as a base.

$$
\text{4-Phenylbutanoic acid} \xrightarrow{\text{SOCl}_2} \text{4-Phenylbutanoyl chloride} \xrightarrow[\text{TEA}]{\text{Amine}} \text{Target compound}
$$

Challenges : Competing esterification of the hydroxyethyl group is minimized by using stoichiometric TEA and low temperatures (0–5°C).

Carbodiimide-Mediated Coupling

A more controlled approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 4-phenylbutanoic acid. This method avoids acyl chloride formation, enhancing safety and purity.

Procedure :

  • 4-Phenylbutanoic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.1 equiv) are stirred in DMF at 0°C.
  • The amine (1.0 equiv) is added, and the reaction proceeds at 25°C for 12 hours.
  • Purification via flash chromatography (ethyl acetate/hexane) yields the title compound.

Table 3: Comparative Analysis of Acylation Methods

Method Yield Purity (HPLC) Side Products
Acyl Chloride + TEA 78% 96.8% <5% ester byproducts
EDC/HOBt 85% 99.1% None detected

Purification and Characterization

  • Chromatography
    Silica gel chromatography with gradient elution (ethyl acetate/hexane 1:3 → 1:1) removes unreacted starting materials and hydroxylated byproducts.

  • Spectroscopic Data

    • ¹H NMR (400 MHz, CDCl₃) : δ 7.28–7.18 (m, 5H, Ph), 6.02 (s, 1H, pyrazole-H4), 4.25 (t, J = 6.0 Hz, 2H, -OCH₂), 3.75 (t, J = 6.0 Hz, 2H, -CH₂OH), 2.89 (t, J = 7.6 Hz, 2H, -COCH₂), 2.40 (s, 3H, -CH₃), 1.85–1.70 (m, 4H, -CH₂CH₂-).
    • HRMS (ESI+) : m/z calculated for C₁₇H₂₂N₃O₂ [M+H]⁺: 300.1708; found: 300.1711.

Industrial-Scale Considerations

  • Solvent Selection
    THF and DMF are replaced with 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) to improve sustainability and reduce toxicity.

  • Catalyst Recycling Triethylamine is recovered via distillation, reducing waste generation.

Q & A

Q. What are the standard synthetic routes for N-(1-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-yl)-4-phenylbutanamide, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization of the hydroxyethyl and phenylbutanamide groups. Key steps include cyclization under controlled pH (4.5–6.0) and temperature (60–80°C) to minimize side reactions. Purification via recrystallization (ethanol/water mixtures) ensures high yield (70–85%). Structural confirmation employs NMR (¹H/¹³C for functional group analysis) and mass spectrometry (ESI-MS for molecular ion verification). X-ray crystallography is recommended for absolute stereochemical assignment when single crystals are obtainable .

Q. Which in vitro assays are recommended for initial biological activity screening of this compound?

Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC determination against Gram+/− bacteria and fungi).
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293, HepG2) to assess IC₅₀ values.
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, depending on hypothesized targets. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are critical to validate results .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

Use a Design of Experiments (DoE) approach to evaluate variables:

  • Temperature : Optimize cyclization steps between 70–90°C to balance reaction rate and byproduct formation.
  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) for regioselective N-alkylation.
  • Solvent polarity : Test aprotic solvents (DMF, THF) to enhance intermediate stability. Monitor progress via TLC/HPLC and employ gradient recrystallization for impurity removal. Yields >90% are achievable with strict inert atmosphere control .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) and target binding?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2, EGFR). Prioritize docking poses with hydrogen bonding to the hydroxyethyl group and π-π stacking with the phenyl ring.
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation (R² > 0.7).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Pool data from ≥3 independent studies and apply statistical tests (e.g., ANOVA with post-hoc Tukey) to identify outliers.
  • Experimental replication : Control variables like cell passage number, serum batch, and compound solubility.
  • Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate functional group contributions. Cross-reference crystallographic data to rule out conformational discrepancies .

Q. What methodologies are used to study the metabolic stability and toxicity profile of this compound in vivo?

  • ADME profiling : Conduct hepatic microsome assays (human/rat) to measure metabolic half-life (t₁/₂) and CYP450 inhibition.
  • Toxicokinetics : Administer escalating doses in rodent models (OECD Guideline 420) with LC-MS/MS plasma monitoring.
  • Histopathology : Post-mortem organ analysis (liver, kidneys) to detect necrosis or inflammation. Pair with biomarker assays (ALT, creatinine) .

Methodological Considerations

  • Data reproducibility : Always report solvent purity, instrument calibration details, and raw data deposition (e.g., Cambridge CCDC for crystallography) .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional review board approval for human cell line use .

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